![molecular formula C21H35BrN2O3Si B1522516 1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1299607-47-8](/img/structure/B1522516.png)
1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
The compound contains a tert-butyldimethylsilyl (TBDMS) group . This group is commonly used in organic synthesis as a protecting group for alcohols . It can be introduced using TBDMS chloride in the presence of a base .
Synthesis Analysis
The synthesis of TBDMS-protected alcohols typically involves the reaction of an alcohol with TBDMS chloride in the presence of a base . The reaction is usually carried out in an aprotic solvent such as dichloromethane .Molecular Structure Analysis
The TBDMS group consists of a silicon atom bonded to a tertiary butyl group and two methyl groups . When attached to an alcohol, it forms a silyl ether .Chemical Reactions Analysis
TBDMS-protected alcohols can participate in a variety of chemical reactions. They can act as alkylating agents, and they can also be converted back into alcohols by treatment with acids .Physical And Chemical Properties Analysis
TBDMS chloride is a white solid with a melting point of 86-89°C and a boiling point of 128°C . It is soluble in most organic solvents .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound can serve as an intermediate in the synthesis of various pharmaceutical agents. Its structure, which includes a bromo and a silyl ether group, allows for subsequent functionalization and coupling reactions. For instance, it could be used to introduce propanol functionality into pharmaceuticals, enhancing their solubility or pharmacokinetic properties .
Alkylating Agent
The presence of the bromo group makes it a good candidate for use as an alkylating agent. It can be utilized in the synthesis of complex molecules by adding alkyl groups to other compounds, thereby modifying their chemical structure and biological activity .
Silyl Protection in Synthesis
The tert-butyldimethylsilyl (TBS) group is a common protecting group for alcohols in organic synthesis. This compound could be used to protect hydroxyl groups during chemical reactions, preventing unwanted side reactions and facilitating the purification of the final product .
Research on Boronic Acids
Boronic acids are crucial in the field of medicinal chemistry, especially in the development of new drugs. The related silyl ether compounds can be used to study the stability and reactivity of boronic acids under different conditions, which is valuable for the design of boron-containing pharmaceuticals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[7-bromo-6-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BrN2O3Si/c1-20(2,3)19(25)24-11-13-26-18-17(24)14-15(22)16(23-18)10-9-12-27-28(7,8)21(4,5)6/h14H,9-13H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEGZPIBYWCLAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=NC(=C(C=C21)Br)CCCO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BrN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101754 | |
Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001101754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1299607-47-8 | |
Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001101754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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